2-Ethyl-4H-benzo[1,4]thiazin-3-one

Synthetic Chemistry Microwave Synthesis Yield Optimization

Researchers requiring a well-characterized 2-alkyl-benzothiazinone scaffold for SAR studies face batch-to-batch variability. 2-Ethyl-4H-benzo[1,4]thiazin-3-one (CAS 83715-97-3) resolves this with consistent 95% purity and defined physicochemical properties (mp 109-111 °C). - 95% isolated yield under microwave synthesis validates scalability - Single stereocenter enables chiral HPLC method development - Intermediate lipophilicity (XLogP ~2.3) balances target engagement - Pack sizes: 10 mg-bulk; custom synthesis available

Molecular Formula C10H11NOS
Molecular Weight 193.27 g/mol
CAS No. 83715-97-3
Cat. No. B186404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4H-benzo[1,4]thiazin-3-one
CAS83715-97-3
Molecular FormulaC10H11NOS
Molecular Weight193.27 g/mol
Structural Identifiers
SMILESCCC1C(=O)NC2=CC=CC=C2S1
InChIInChI=1S/C10H11NOS/c1-2-8-10(12)11-7-5-3-4-6-9(7)13-8/h3-6,8H,2H2,1H3,(H,11,12)
InChIKeyLOQBNBMYVUDPHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-4H-benzo[1,4]thiazin-3-one (CAS 83715-97-3) – Core Scaffold and Procurement-Relevant Identity


2-Ethyl-4H-benzo[1,4]thiazin-3-one (CAS 83715-97-3) is a member of the 2-alkyl-4H-benzo[1,4]thiazin-3-one class, a privileged heterocyclic scaffold recognized for its diverse biological activities including tranquilizer, angiotensin-converting enzyme (ACE) inhibitory, and aldose reductase inhibitory properties [1]. The compound has a molecular formula of C10H11NOS and a molecular weight of 193.27 g/mol, with typical purity levels at 95% . Its structure features a single ethyl substituent at the C-2 position, which distinguishes it from other alkyl variants and dictates its unique physicochemical and synthetic profile within the class.

Scaffold Privileged 2-alkyl-4H-benzo[1,4]thiazin-3-one core
Workflow Diversity-oriented synthesis and SAR exploration
Stereochemical Chiral probe with ethyl steric demand

Why 2-Ethyl-4H-benzo[1,4]thiazin-3-one Cannot Be Interchanged with Other 2-Alkyl Benzothiazinones


Within the 2-alkyl-4H-benzo[1,4]thiazin-3-one series, subtle variations in the C-2 alkyl chain length produce measurable differences in synthetic efficiency, physical properties, and biological target complementarity [1]. Replacing the 2-ethyl substituent with a methyl, propyl, or geminal dimethyl group alters the compound's melting point, chromatographic behavior, and ultimately its performance in downstream assays or as a synthetic intermediate. These differences are quantified in Section 3 and demonstrate that generic substitution is not appropriate for applications requiring predictable physicochemical or synthetic outcomes.

Alkyl chain length alters property profile
Methyl, propyl, or butyl analogs shift melting point, lipophilicity, and steric demand; direct interchange may compromise assay consistency and synthetic reproducibility.
Stereochemical mismatch with achiral analogs
2,2-Dimethyl variant lacks a chiral center; substitution invalidates enantioselective SAR studies and chiral method development.

Quantitative Differentiation Evidence for 2-Ethyl-4H-benzo[1,4]thiazin-3-one vs. Closest Analogs


Microwave-Assisted Synthetic Yield: 2-Ethyl vs. Methyl, Propyl, and Dimethyl Analogs

Under identical microwave-assisted conditions (180 °C, 4 min, 150 W, DBU/N-methylpiperidine), 2-ethyl-4H-benzo[1,4]thiazin-3-one (3e) was synthesized in 95% isolated yield. This yield is slightly lower than the 2-methyl (3a, 98%) and 2-propyl (3g, 98%) analogs, but notably higher than the 2,2-dimethyl variant (3c, 91%) [1]. The 3-percentage-point yield gap relative to the methyl and propyl derivatives, and the 4-point advantage over the gem-dimethyl derivative, influences cost-efficiency calculations for library production.

Synthetic yield
Head-to-head
95% (ethyl) vs 98% (methyl/propyl), 91% (gem-dimethyl)
Yield context for library production cost
Microwave 180 °C, 4 min
Synthetic Chemistry Microwave Synthesis Yield Optimization

Melting Point as a Purity and Handling Indicator: 2-Ethyl vs. 2-Alkyl Series

The melting point of 2-ethyl-4H-benzo[1,4]thiazin-3-one (3e) is 109–111 °C. This value places it in the middle of the 2-alkyl series: the 2-methyl analog (3a) has a significantly higher melting point of 124–126 °C, while the 2-butyl analog (3i) has a lower melting point of 94–96 °C [1]. The 109–111 °C range is comparable to that of the 2,2-dimethyl derivative (3c, 108–109 °C), but the ethyl compound offers a more accessible crystallinity without the steric constraints of the gem-dimethyl group.

Melting point
Head-to-head
109–111 °C (ethyl) vs 124–126 °C (methyl), 94–96 °C (butyl)
Handling and purification profile indicator
Capillary melting point, recrystallized
Physical Chemistry Solid-State Characterization Purification

Predicted Lipophilicity (cLogP) Balance: Optimal Alkyl Chain Length for Membrane Permeability

Based on class-level computational analysis, the 2-ethyl substituent provides a calculated logP (cLogP) that lies between the 2-methyl and 2-propyl/butyl derivatives. While exact cLogP values for this specific compound are not published in a peer-reviewed study, the 2-alkyl-4H-benzo[1,4]thiazin-3-one scaffold exhibits increasing cLogP with increasing alkyl chain length [1]. The ethyl group is predicted to offer a lipophilicity window that may enhance passive membrane permeability relative to the methyl analog while maintaining better aqueous solubility than the propyl or butyl analogs.

Predicted lipophilicity
Class-level
cLogP ~2.0–2.5 (interpolated)
Class-level trend; experimental logP required
Data to verify
Medicinal Chemistry ADME Prediction Lipophilicity

Chiral Center at C-2: Stereochemical Differentiation for Asymmetric Synthesis

The 2-ethyl substituent introduces a chiral center at the C-2 position, rendering the compound racemic unless enantioselective synthesis or resolution is employed. This feature is shared with the 2-methyl and 2-propyl analogs but is distinguished from the 2,2-dimethyl derivative (3c), which is achiral [1]. The presence of a single stereocenter with an ethyl group offers a moderate steric demand that can be exploited in diastereoselective transformations, whereas the methyl analog provides a smaller steric profile and the propyl/butyl analogs introduce greater conformational flexibility.

Chiral center
Head-to-head
Racemic, one stereocenter (ethyl); 2,2-dimethyl is achiral
Stereochemical SAR probe with intermediate steric demand
Taft Es ~0.07 for ethyl
Stereochemistry Asymmetric Synthesis Chiral Resolution

Potential Aldose Reductase Inhibitory Activity: Class-Level Inference for Diabetic Complications Research

2-Alkyl-4H-benzo[1,4]thiazin-3-ones, including the 2-ethyl analog, have been cited as potential aldose reductase inhibitors (ARIs) [1], a target for managing diabetic complications. While specific IC50 data for the 2-ethyl derivative are not available in the primary literature, class-level SAR suggests that moderate alkyl chain length at C-2 enhances ARI potency relative to the unsubstituted or methyl-substituted compounds [1]. The 2-ethyl group may therefore represent an under-explored but chemically tractable entry point for ARI lead optimization.

Aldose reductase activity
Class-level
Class-reported ARI scaffold; no specific IC50
SAR starting point, requires assay validation
Context-dependent
Aldose Reductase Inhibition Diabetic Complications Class-Level SAR

Regioselective One-Pot Microwave Synthesis: Process Efficiency Benchmarking

The regioselective one-pot microwave synthesis of 2-ethyl-4H-benzo[1,4]thiazin-3-one requires only 4 minutes of reaction time at 180 °C, yielding 95% product without solid supports or multi-step purification [1]. This protocol avoids the formation of the undesired 3-alkyl-3,4-dihydrobenzo[1,4]thiazine-2-one isomer, a common byproduct in alternative routes [1]. In contrast, conventional thermal methods for 2-alkyl benzothiazinones often require extended heating (hours to days) and provide lower overall yields.

Process efficiency
Cross-study
4 min, 95% yield, >95% regioselectivity vs conventional 2–24 h, 40–70%
Microwave protocol lowers production time and cost
Scalable to 3 g without yield loss (demonstrated for methyl analog)
Green Chemistry Process Chemistry Microwave-Assisted Synthesis

Optimal Procurement and Research Application Scenarios for 2-Ethyl-4H-benzo[1,4]thiazin-3-one


Diversity-Oriented Synthesis and Compound Library Construction

The 2-ethyl-4H-benzo[1,4]thiazin-3-one scaffold is ideally suited for diversity-oriented synthesis (DOS) libraries targeting privileged structures [1]. Its 95% synthetic yield under microwave conditions and the presence of a modifiable chiral center at C-2 allow rapid parallel synthesis of enantiomerically enriched or racemic analogs. Procurement of this specific ethyl derivative, rather than the methyl or propyl variants, provides a steric middle ground that maximizes the range of accessible chemical space in a single library design.

Aldose Reductase Inhibitor Lead Identification

Based on class-level evidence that 2-alkyl-4H-benzo[1,4]thiazin-3-ones inhibit aldose reductase [1], the 2-ethyl derivative serves as a synthetically accessible starting point for hit-to-lead optimization in diabetic complication programs. Its intermediate lipophilicity profile positions it favorably for both target engagement and pharmacokinetic studies, allowing medicinal chemistry teams to provision the compound for initial SAR exploration without committing to more complex synthetic routes required by larger alkyl or aryl substituents.

Enantioselective Probe for Stereochemistry-Activity Relationship Studies

The racemic nature of 2-ethyl-4H-benzo[1,4]thiazin-3-one, combined with its single, well-defined stereocenter, makes it an attractive probe for chiral HPLC method development and enantioselective synthesis optimization [1]. The ethyl group's intermediate steric demand provides sufficient differentiation between enantiomers to test the sensitivity of biological targets to stereochemistry, without the excessive lipophilicity or conformational complexity of longer alkyl chains.

Process Chemistry Scale-Up Feasibility Studies

The demonstrated scalability of the microwave-assisted synthesis (up to 3 g for the 2-methyl analog, with no yield diminution) [1] supports the use of 2-ethyl-4H-benzo[1,4]thiazin-3-one in process chemistry feasibility studies. The compound's melting point of 109–111 °C facilitates simple recrystallization-based purification, reducing the need for preparative chromatography and making it a cost-effective candidate for kilogram-scale campaigns if biological activity warrants progression.

Application
Selection Property
Validation Focus
Diversity-oriented synthesis library
Privileged scaffold with C-2 chiral center
Synthetic yield and purity optimization
Aldose reductase research
Class-reported ARI scaffold
In vitro enzyme inhibition assay
Enantioselective probe studies
Intermediate ethyl steric demand
Chiral resolution and enantiomer differentiation
Process chemistry feasibility
Microwave-assisted synthesis route
Scalability and recrystallization
Quote Request

Request a Quote for 2-Ethyl-4H-benzo[1,4]thiazin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.